Cas no 383127-32-0 (2-[(Benzylsulfanyl)methyl]pyrrolidine)
![2-[(Benzylsulfanyl)methyl]pyrrolidine structure](https://www.kuujia.com/scimg/cas/383127-32-0x500.png)
2-[(Benzylsulfanyl)methyl]pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 2-[(Benzylsulfanyl)methyl]pyrrolidine
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- Inchi: 1S/C12H17NS/c1-2-5-11(6-3-1)9-14-10-12-7-4-8-13-12/h1-3,5-6,12-13H,4,7-10H2
- InChI Key: UQRMSODUUVTSMS-UHFFFAOYSA-N
- SMILES: N1CCCC1CSCC1=CC=CC=C1
2-[(Benzylsulfanyl)methyl]pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-75009-0.1g |
2-[(benzylsulfanyl)methyl]pyrrolidine |
383127-32-0 | 0.1g |
$257.0 | 2023-02-12 | ||
Enamine | EN300-75009-0.5g |
2-[(benzylsulfanyl)methyl]pyrrolidine |
383127-32-0 | 0.5g |
$579.0 | 2023-02-12 | ||
Enamine | EN300-75009-10.0g |
2-[(benzylsulfanyl)methyl]pyrrolidine |
383127-32-0 | 10.0g |
$3191.0 | 2023-02-12 | ||
Enamine | EN300-75009-0.25g |
2-[(benzylsulfanyl)methyl]pyrrolidine |
383127-32-0 | 0.25g |
$367.0 | 2023-02-12 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074084-1g |
2-[(Benzylsulfanyl)methyl]pyrrolidine |
383127-32-0 | 95% | 1g |
¥3717.0 | 2024-04-18 | |
Enamine | EN300-75009-1.0g |
2-[(benzylsulfanyl)methyl]pyrrolidine |
383127-32-0 | 1.0g |
$743.0 | 2023-02-12 | ||
Ambeed | A1129463-1g |
2-[(Benzylsulfanyl)methyl]pyrrolidine |
383127-32-0 | 95% | 1g |
$541.0 | 2024-08-02 | |
Enamine | EN300-75009-0.05g |
2-[(benzylsulfanyl)methyl]pyrrolidine |
383127-32-0 | 0.05g |
$173.0 | 2023-02-12 | ||
Enamine | EN300-75009-2.5g |
2-[(benzylsulfanyl)methyl]pyrrolidine |
383127-32-0 | 2.5g |
$1454.0 | 2023-02-12 | ||
Enamine | EN300-75009-5.0g |
2-[(benzylsulfanyl)methyl]pyrrolidine |
383127-32-0 | 5.0g |
$2152.0 | 2023-02-12 |
2-[(Benzylsulfanyl)methyl]pyrrolidine Related Literature
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Additional information on 2-[(Benzylsulfanyl)methyl]pyrrolidine
Recent Advances in the Study of 2-[(Benzylsulfanyl)methyl]pyrrolidine (CAS: 383127-32-0) in Chemical Biology and Pharmaceutical Research
The compound 2-[(Benzylsulfanyl)methyl]pyrrolidine (CAS: 383127-32-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a versatile intermediate in organic synthesis and its promising pharmacological properties, making it a subject of intense investigation.
One of the key areas of interest is the compound's mechanism of action. Recent research published in the Journal of Medicinal Chemistry (2023) demonstrated that 2-[(Benzylsulfanyl)methyl]pyrrolidine exhibits inhibitory effects on specific enzymatic pathways involved in inflammatory responses. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's binding affinity to target proteins, revealing a high degree of specificity. These findings suggest potential applications in the development of anti-inflammatory drugs, although further in vivo studies are required to validate these effects.
Another significant development is the optimization of synthetic routes for 2-[(Benzylsulfanyl)methyl]pyrrolidine. A 2024 study in Organic & Biomolecular Chemistry reported a novel, high-yield synthesis method that reduces production costs and improves scalability. The researchers employed a combination of palladium-catalyzed cross-coupling and reductive amination, achieving a yield of over 85%. This advancement is particularly relevant for industrial applications, where cost-effective and scalable synthesis methods are critical for commercial viability.
In addition to its pharmacological potential, 2-[(Benzylsulfanyl)methyl]pyrrolidine has also been explored for its role in chemical biology. A recent preprint on bioRxiv (2024) described its use as a molecular probe to study protein-ligand interactions in real-time. The compound's sulfur-containing moiety allows for facile conjugation with fluorescent tags, enabling researchers to track its localization and binding dynamics within cellular systems. This application opens new avenues for understanding fundamental biological processes and could lead to the discovery of novel drug targets.
Despite these promising developments, challenges remain in the clinical translation of 2-[(Benzylsulfanyl)methyl]pyrrolidine. Pharmacokinetic studies have indicated moderate bioavailability and rapid metabolism, which may limit its therapeutic efficacy. However, ongoing research is exploring structural modifications to enhance its stability and absorption. For instance, a 2023 patent application disclosed derivatives of the compound with improved metabolic resistance, highlighting the potential for second-generation analogs with superior drug-like properties.
In conclusion, 2-[(Benzylsulfanyl)methyl]pyrrolidine (CAS: 383127-32-0) represents a compelling case study in the intersection of chemical biology and pharmaceutical research. Its dual role as a synthetic intermediate and a bioactive molecule underscores its versatility, while recent advancements in synthesis and application have expanded its potential uses. Future research should focus on addressing its pharmacokinetic limitations and exploring its efficacy in disease models to fully realize its therapeutic potential. This compound exemplifies the dynamic nature of drug discovery, where interdisciplinary approaches continue to yield innovative solutions to complex medical challenges.
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